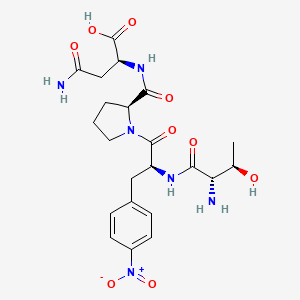

L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-Thréonyl-4-nitro-L-phénylalanine-L-prolyl-L-asparagine est un composé peptidique synthétique. Les peptides sont de courtes chaînes d'acides aminés liés par des liaisons peptidiques et jouent un rôle crucial dans les processus biologiques. Ce composé particulier est composé de cinq acides aminés : la L-thréonine, la 4-nitro-L-phénylalanine, la L-proline et la L-asparagine. La présence du groupe nitro sur le résidu phénylalanine confère des propriétés chimiques uniques au peptide.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de L-Thréonyl-4-nitro-L-phénylalanine-L-prolyl-L-asparagine implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Réaction de couplage : Chaque acide aminé est activé et couplé à la chaîne peptidique liée à la résine.

Déprotection : Les groupes protecteurs sur les acides aminés sont éliminés pour permettre la réaction de couplage suivante.

Clivage : Le peptide complet est clivé de la résine et purifié.

Méthodes de production industrielle

La production industrielle de peptides tels que la L-Thréonyl-4-nitro-L-phénylalanine-L-prolyl-L-asparagine implique souvent des synthétiseurs peptidiques automatisés, qui rationalisent le processus SPPS. Ces machines peuvent gérer plusieurs cycles de synthèse, garantissant un rendement élevé et une pureté élevée du produit final.

Analyse Des Réactions Chimiques

Types de réactions

La L-Thréonyl-4-nitro-L-phénylalanine-L-prolyl-L-asparagine peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe nitro sur le résidu phénylalanine peut être réduit en un groupe amino dans des conditions spécifiques.

Réduction : Les liaisons peptidiques peuvent être hydrolysées en milieu acide ou basique, brisant le peptide en acides aminés individuels.

Substitution : Le groupe nitro peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Borohydrure de sodium ou hydrogénation catalytique.

Substitution : Nucléophiles tels que les amines ou les thiols.

Principaux produits

Oxydation : Conversion du groupe nitro en un groupe amino.

Réduction : Acides aminés libres.

Substitution : Peptides modifiés avec différents groupes fonctionnels.

Applications de la recherche scientifique

La L-Thréonyl-4-nitro-L-phénylalanine-L-prolyl-L-asparagine a diverses applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions peptidiques.

Biologie : Investigué pour ses activités biologiques potentielles, telles que l'inhibition enzymatique ou la liaison aux récepteurs.

Médecine : Exploré pour son potentiel thérapeutique dans le développement de médicaments, en particulier pour cibler des protéines ou des voies spécifiques.

Industrie : Utilisé dans le développement de matériaux et de capteurs à base de peptides.

Mécanisme d'action

Le mécanisme d'action de la L-Thréonyl-4-nitro-L-phénylalanine-L-prolyl-L-asparagine dépend de son interaction avec des cibles moléculaires spécifiques. Le groupe nitro sur le résidu phénylalanine peut participer à des réactions redox, affectant potentiellement l'activité des enzymes ou des récepteurs. Le peptide peut également se lier aux protéines, modifiant leur fonction ou leur stabilité.

Applications De Recherche Scientifique

L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagine has various applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific proteins or pathways.

Industry: Utilized in the development of peptide-based materials and sensors.

Mécanisme D'action

The mechanism of action of L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagine depends on its interaction with specific molecular targets. The nitro group on the phenylalanine residue can participate in redox reactions, potentially affecting the activity of enzymes or receptors. The peptide can also bind to proteins, altering their function or stability.

Comparaison Avec Des Composés Similaires

Composés similaires

L-Tryptophyl-L-thréonyl-L-phénylalanine-L-sérine-L-prolyl-L-phénylalanine : Un autre peptide synthétique avec une structure similaire mais une composition différente en acides aminés.

Cyclo(glycyl-L-thréonyl-L-prolyl-L-thréonyl-L-prolyl-L-leucyl-L-phénylalanine-L-phénylalanine) : Un peptide cyclique avec une séquence et une structure d'acides aminés différentes.

Unicité

La L-Thréonyl-4-nitro-L-phénylalanine-L-prolyl-L-asparagine est unique en raison de la présence du groupe nitro sur le résidu phénylalanine, qui confère des propriétés chimiques distinctes et des activités biologiques potentielles. Cela en fait un composé précieux pour étudier les effets des groupes nitro dans les peptides et explorer de nouvelles applications thérapeutiques.

Propriétés

Numéro CAS |

880877-44-1 |

|---|---|

Formule moléculaire |

C22H30N6O9 |

Poids moléculaire |

522.5 g/mol |

Nom IUPAC |

(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C22H30N6O9/c1-11(29)18(24)20(32)25-14(9-12-4-6-13(7-5-12)28(36)37)21(33)27-8-2-3-16(27)19(31)26-15(22(34)35)10-17(23)30/h4-7,11,14-16,18,29H,2-3,8-10,24H2,1H3,(H2,23,30)(H,25,32)(H,26,31)(H,34,35)/t11-,14+,15+,16+,18+/m1/s1 |

Clé InChI |

XPQQFCWFQHYZNH-XGJAGSQMSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)O)N)O |

SMILES canonique |

CC(C(C(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)O)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Cyclohexanesulfonyl)ethynyl]benzene](/img/structure/B12606246.png)

![N-Ethyl-N'-[3-(ethylamino)-1,2,4-thiadiazol-5-yl]thiourea](/img/structure/B12606254.png)

![2-[2-(3-Chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12606256.png)

![3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride](/img/structure/B12606271.png)

![Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]-](/img/structure/B12606279.png)

![3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene](/img/structure/B12606310.png)

![1-[1-(3-Methylbutyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12606339.png)

![1-{4-[9,9-Dimethyl-7-(pyren-1-YL)-9H-fluoren-2-YL]phenyl}pyrene](/img/structure/B12606345.png)